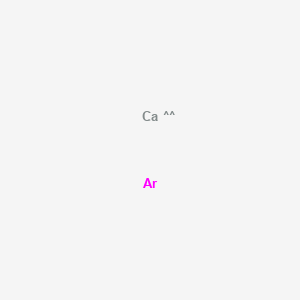

Argon;calcium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Argon;calcium is a compound that combines the noble gas argon with the alkaline earth metal calcium. Argon is a colorless, odorless, and tasteless gas that is chemically inert under most conditions . Calcium is a reactive metal that plays a vital role in various biological and chemical processes . The combination of these two elements results in a compound with unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Argon;calcium can be synthesized by heating nitrogen gas from the atmosphere with hot calcium. The calcium reacts with nitrogen to form calcium nitride, leaving behind a small amount of argon as an impurity .

Industrial Production Methods: Argon is industrially extracted from liquid air through fractional distillation. This process involves cooling air to very low temperatures, allowing different components to be separated based on their boiling points . Calcium is typically produced by the electrolysis of molten calcium chloride.

Types of Reactions:

Oxidation: Calcium readily reacts with oxygen to form calcium oxide.

Reduction: Calcium can reduce other metal oxides to their respective metals.

Substitution: Calcium can participate in substitution reactions, replacing other metals in compounds.

Common Reagents and Conditions:

Oxidation: Oxygen gas at room temperature.

Reduction: High temperatures and the presence of metal oxides.

Substitution: Aqueous solutions of metal salts.

Major Products Formed:

Oxidation: Calcium oxide.

Reduction: Pure metals and calcium oxide.

Substitution: Calcium salts and displaced metals.

Scientific Research Applications

Chemistry: Argon is used as an inert atmosphere for various chemical reactions, preventing unwanted side reactions . Calcium is used in the synthesis of various compounds and as a reducing agent.

Biology: Calcium plays a crucial role in cellular signaling, muscle contraction, and bone health . Argon has been studied for its potential neuroprotective effects .

Medicine: Calcium supplements are used to treat calcium deficiencies and related conditions . Argon is being researched for its potential therapeutic applications in neuroprotection .

Industry: Argon is used in welding, lighting, and as a protective atmosphere for high-temperature processes . Calcium is used in the production of metals, cement, and as a reducing agent in various industrial processes.

Mechanism of Action

Argon: Argon exerts its effects by acting as an inert gas, providing a protective atmosphere that prevents unwanted chemical reactions . It has also been proposed that argon triggers gamma-aminobutyric acid (GABA) neurotransmission by acting at the benzodiazepine binding site .

Calcium: Calcium plays a vital role in signal transduction pathways, muscle contraction, and bone health. It acts by binding to various proteins and enzymes, regulating their activity .

Comparison with Similar Compounds

Helium: Another noble gas with similar inert properties.

Neon: A noble gas used in lighting and signs.

Magnesium: An alkaline earth metal with similar chemical reactivity to calcium.

Uniqueness: Argon;calcium is unique due to the combination of an inert noble gas with a highly reactive metal. This combination allows for unique applications in providing inert atmospheres and participating in various chemical reactions.

Properties

CAS No. |

72052-60-9 |

|---|---|

Molecular Formula |

ArCa |

Molecular Weight |

80.0 g/mol |

IUPAC Name |

argon;calcium |

InChI |

InChI=1S/Ar.Ca |

InChI Key |

AKNVAXXQMDFXBI-UHFFFAOYSA-N |

Canonical SMILES |

[Ar].[Ca] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)